7-Fluorooxindole as a Key Intermediate in the Synthesis of a BK Channel Modulator: A Positional Isomer Comparison
Patents specifically claim the use of a 7-fluoro-oxindole scaffold for the development of large-conductance calcium-activated potassium (BK) channel openers, intended for the treatment of Fragile X syndrome [1]. This indicates a unique, position-dependent biological role. While 5-fluorooxindole and 6-fluorooxindole are also common fluorinated oxindoles, they are not cited in this specific therapeutic context. This provides a clear procurement rationale: the 7-fluoro regioisomer is the specifically enabled building block for this particular series of BK channel modulators, and its substitution with a 5- or 6-fluoro analog would likely fail to yield the claimed bioactive compounds.
| Evidence Dimension | Therapeutic utility of the oxindole scaffold based on halogen position |
|---|---|
| Target Compound Data | 7-fluorooxindole scaffold claimed as a modulator of BK channels for Fragile X syndrome [1]. |
| Comparator Or Baseline | 5-fluorooxindole and 6-fluorooxindole scaffolds, not claimed in the same context. |
| Quantified Difference | Qualitative difference: Specificity of the 7-fluoro regioisomer for this target class and indication. |
| Conditions | Patent claims for a composition comprising a fluoro-oxindole for treating Fragile X syndrome [1]. |
Why This Matters
For researchers developing BK channel modulators or investigating Fragile X syndrome, 7-Fluorooxindole is the structurally-defined starting material required to access the claimed chemical space, making it a non-substitutable procurement item.
- [1] WO 2019/195429 A1. Composition comprising a maxi-K potassium channel opener for use in the treatment of fragile X syndrome. View Source
